trans-4-Amino-1-isopropyl-3-pyrrolidinol
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Overview
Description
trans-4-Amino-1-isopropyl-3-pyrrolidinol: is a chemical compound with the molecular formula C7H16N2O It is a pyrrolidine derivative, characterized by the presence of an amino group at the fourth position, an isopropyl group at the first position, and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-isopropyl-3-pyrrolidinol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Functional Group Introduction: The amino group is introduced at the fourth position through a series of reactions, such as amination or reductive amination.
Isopropyl Group Addition: The isopropyl group is introduced at the first position using alkylation reactions.
Hydroxyl Group Introduction: The hydroxyl group is introduced at the third position through hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Amino-1-isopropyl-3-pyrrolidinol can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Reduced derivatives.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-4-Amino-1-isopropyl-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
trans-4-Amino-1-methyl-3-pyrrolidinol: Similar structure with a methyl group instead of an isopropyl group.
trans-4-Amino-1-ethyl-3-pyrrolidinol: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness:
- The presence of the isopropyl group at the first position distinguishes trans-4-Amino-1-isopropyl-3-pyrrolidinol from its analogs, potentially leading to different chemical and biological properties.
- The specific arrangement of functional groups contributes to its unique reactivity and potential applications.
Properties
IUPAC Name |
(3S,4S)-4-amino-1-propan-2-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)9-3-6(8)7(10)4-9/h5-7,10H,3-4,8H2,1-2H3/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVYQWQGIUEHV-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C(C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]([C@H](C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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